![molecular formula C9H19ClN2O2 B1525253 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride CAS No. 1220036-56-5](/img/structure/B1525253.png)
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride
Overview
Description
“2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It is also known as 2-amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate and potassium tert-butoxide in toluene at 50°C for 12 hours, followed by an increase in temperature to 110°C for another 12 hours . The reaction mixture is then washed with water, and the organic phase is concentrated under reduced pressure to yield an oily substance .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H . This code can be used to generate a 3D structure of the molecule for further analysis.Scientific Research Applications
Biochemistry Research
This compound is utilized in biochemistry research for the synthesis of complex molecules. Its structure serves as a building block for creating various biochemical compounds, which can be instrumental in studying enzymatic reactions and metabolic pathways .
Pharmacology
In pharmacology, it’s used in the development of new drugs. Its ability to act as a precursor in synthesizing potential therapeutic agents makes it valuable for drug discovery, especially in the area of central nervous system disorders .
Organic Chemistry
Organic chemists employ this compound in the synthesis of novel organic frameworks. Its versatility in forming carbon-carbon and carbon-nitrogen bonds is crucial for constructing complex organic molecules .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectroscopy. Its well-defined structure and properties allow for accurate calibration and method development in analytical techniques .
Medicinal Chemistry
In medicinal chemistry, this compound is pivotal in the design of new medicinal agents. Its amenable structure can be modified to improve pharmacokinetic and pharmacodynamic properties of new drug candidates .
Environmental Science
This compound can be used in environmental science research to study the degradation of organic compounds in ecosystems. Its breakdown products can be analyzed to understand the environmental impact and fate of similar organic chemicals .
properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(9(12)6-10)7-8-2-4-13-5-3-8;/h8H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUVGMRFKKVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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